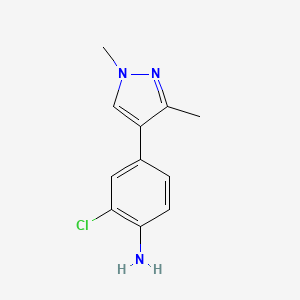![molecular formula C11H24ClNO3 B13884050 [2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)
[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride is a chemical compound with a complex structure that includes a hydroxy group, a methylpropoxy group, and a trimethylazanium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
化学反应分析
Types of Reactions
[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, [2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interactions with biological molecules and its impact on cellular functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.
Industry
In industry, this compound is used in the production of various chemical products. Its unique properties make it suitable for use in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of [2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Some compounds similar to [2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride include:
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 2-[(2-hydroxy-2-methylpropoxy)carbonyl]benzoic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
属性
分子式 |
C11H24ClNO3 |
|---|---|
分子量 |
253.76 g/mol |
IUPAC 名称 |
[2-hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H24NO3.ClH/c1-9(2)8-15-11(14)6-10(13)7-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
KIMBCAKLXFMXLT-UHFFFAOYSA-M |
规范 SMILES |
CC(C)COC(=O)CC(C[N+](C)(C)C)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


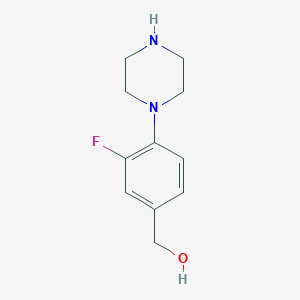
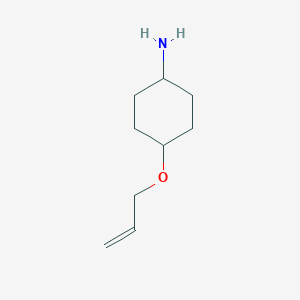
![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
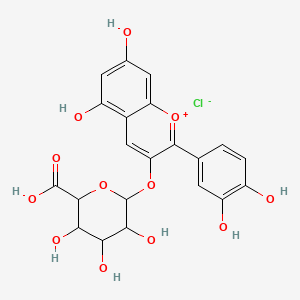
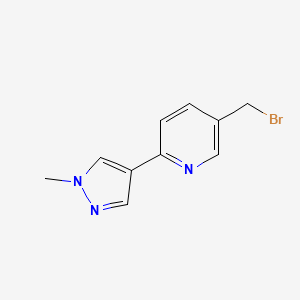
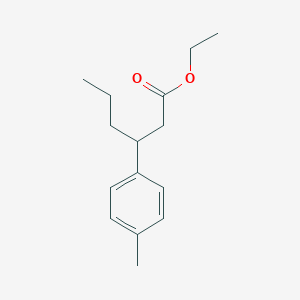
![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)
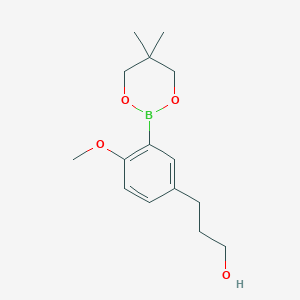
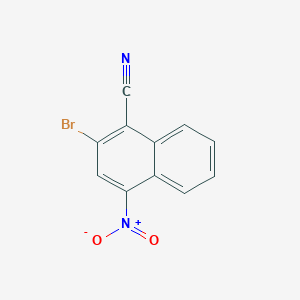
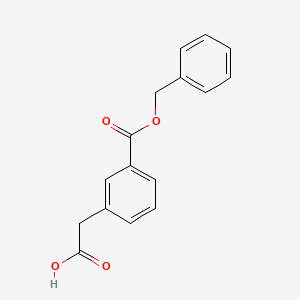
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)

